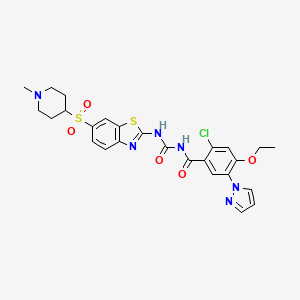

GPR81 agonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H27ClN6O5S2 |

|---|---|

Molecular Weight |

603.1 g/mol |

IUPAC Name |

2-chloro-4-ethoxy-N-[[6-(1-methylpiperidin-4-yl)sulfonyl-1,3-benzothiazol-2-yl]carbamoyl]-5-pyrazol-1-ylbenzamide |

InChI |

InChI=1S/C26H27ClN6O5S2/c1-3-38-22-15-19(27)18(14-21(22)33-10-4-9-28-33)24(34)30-25(35)31-26-29-20-6-5-17(13-23(20)39-26)40(36,37)16-7-11-32(2)12-8-16/h4-6,9-10,13-16H,3,7-8,11-12H2,1-2H3,(H2,29,30,31,34,35) |

InChI Key |

ZVDDZDATCIKPCU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)Cl)C(=O)NC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C4CCN(CC4)C)N5C=CC=N5 |

Origin of Product |

United States |

Foundational & Exploratory

GPR81 agonist 2 mechanism of action in adipocytes

An In-Depth Technical Guide on the Core Mechanism of Action of GPR81 Agonists in Adipocytes

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), is a metabolic sensor predominantly expressed in adipocytes. Its endogenous ligand is lactate, a key product of glycolysis.[1][2][3] Activation of GPR81 in fat cells initiates a signaling cascade that results in the potent inhibition of lipolysis, the process of breaking down stored triglycerides into free fatty acids (FFAs) and glycerol.[4] This mechanism positions GPR81 as an attractive therapeutic target for metabolic diseases such as dyslipidemia.[2][5] This guide details the molecular mechanism of action of synthetic GPR81 agonists, with a focus on "GPR81 agonist 2" (also known as AZ2), in adipocytes. It covers the core signaling pathway, quantitative efficacy data, detailed experimental protocols, and visualizations to provide a comprehensive resource for research and development.

The GPR81 Signaling Pathway in Adipocytes

GPR81 is coupled to an inhibitory G-protein (Gi). The binding of an agonist, such as lactate or a synthetic agonist like AZ2, triggers a conformational change in the receptor, leading to the activation of the Gi protein.[1][4] This sets off the following intracellular signaling cascade:

-

Gi Protein Activation: The activated GPR81 receptor facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gi protein, causing the dissociation of the Gαi subunit from the Gβγ dimer.

-

Adenylyl Cyclase Inhibition: The dissociated Gαi subunit directly inhibits the activity of the enzyme adenylyl cyclase (AC).

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1]

-

PKA Inactivation: cAMP is the primary activator of Protein Kinase A (PKA). As cAMP levels drop, PKA activity is reduced.

-

Reduced HSL Phosphorylation: A key substrate of PKA in adipocytes is Hormone-Sensitive Lipase (HSL). Reduced PKA activity results in decreased phosphorylation of HSL.

-

Inhibition of Lipolysis: Phosphorylation is required to activate HSL and promote its translocation to the lipid droplet. Dephosphorylated HSL is less active, leading to a significant reduction in the hydrolysis of triglycerides and consequently, a decrease in the release of FFAs and glycerol from the adipocyte.[1][4]

This entire pathway serves as a negative feedback loop; for instance, high rates of glycolysis in adipocytes lead to lactate production, which then acts via GPR81 to inhibit the release of fatty acids.

Signaling Pathway Diagram

Caption: GPR81 agonist activation of the Gi-coupled pathway inhibits adenylyl cyclase, leading to reduced cAMP, PKA activity, and ultimately, the suppression of lipolysis.

Quantitative Data: Agonist Potency

The efficacy of GPR81 agonists is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in functional assays, such as the inhibition of stimulated lipolysis. While this compound (AZ2) has confirmed potent anti-lipolytic effects in vivo, detailed in vitro dose-response data is more thoroughly characterized for the closely related agonist, AZ1.[1] The data for AZ1 is presented here as a representative example of a potent synthetic agonist.

Table 1: In Vitro Potency of GPR81 Agonists in Adipocytes

| Agonist | Assay | Cell Type | Parameter | Potency Value | Citation |

|---|---|---|---|---|---|

| AZ1 | Inhibition of Forskolin-Stimulated Glycerol Release | Primary Rat Adipocytes | EC50 | 58 nM | [1] |

| AZ1 | Inhibition of Forskolin-Stimulated Glycerol Release | Primary Human Adipocytes | EC50 | 550 nM | [1] |

| AZ2 | Relative Anti-lipolytic Potency vs. Lactate | Adipocytes | Relative EC50 | ~0.58 µM | [6] |

| Lactate | Inhibition of Lipolysis | Adipocytes | EC50 | 1-5 mM |[2] |

Table 2: In Vivo Effects of this compound (AZ2)

| Agonist | Dose | Animal Model | Effect | Outcome | Citation |

|---|---|---|---|---|---|

| AZ2 | 50 µmol/kg (oral) | Wild-Type Mice | Suppression of Plasma FFA | Significant reduction in FFA vs. vehicle | [6][7] |

| AZ2 | 50 µmol/kg (oral) | GPR81-Knockout Mice | Suppression of Plasma FFA | No reduction in FFA vs. vehicle |[6][7] |

Key Experimental Protocols

The following protocols describe standard methodologies used to characterize the mechanism of action of GPR81 agonists in adipocytes.

Protocol: In Vitro Lipolysis Assay (Glycerol Release)

This assay measures the ability of a GPR81 agonist to inhibit stimulated lipolysis by quantifying glycerol release from primary adipocytes.

1. Adipocyte Isolation:

- Excise epididymal or subcutaneous adipose tissue from rodents or human biopsies.

- Mince the tissue finely in Krebs-Ringer bicarbonate buffer with HEPES (KRBH), supplemented with 4% BSA.

- Digest the tissue with collagenase (e.g., 1 mg/mL Type I) at 37°C for 30-60 minutes with gentle shaking.

- Filter the digest through a nylon mesh (e.g., 250 µm) to remove undigested tissue.

- Allow mature adipocytes to float to the top. Wash the floating adipocyte layer 3-4 times with fresh KRBH buffer.

2. Lipolysis Inhibition Assay:

- Resuspend the isolated adipocytes to a final concentration of ~2% (v/v) in KRBH buffer.

- Aliquot the cell suspension into a 96-well plate.

- Prepare serial dilutions of the GPR81 agonist (e.g., AZ2) in KRBH buffer.

- Add the agonist dilutions to the wells and pre-incubate for 15 minutes at 37°C.

- Add a lipolytic stimulus, typically forskolin (e.g., 10 µM final concentration), to all wells (except for basal controls) to raise intracellular cAMP levels.

- Incubate the plate for 1-2 hours at 37°C in a cell culture incubator.

3. Glycerol Measurement:

- After incubation, centrifuge the plate to separate adipocytes from the infranatant.

- Carefully collect an aliquot of the infranatant (media).

- Quantify the glycerol concentration in the media using a commercial colorimetric or fluorometric glycerol assay kit, following the manufacturer's instructions.

- Read the absorbance or fluorescence on a plate reader.

4. Data Analysis:

- Subtract the basal glycerol release (no forskolin) from all stimulated values.

- Normalize the data, setting the forskolin-only condition as 100% stimulated lipolysis and the highest concentration of agonist as the maximal inhibition.

- Plot the percentage of inhibition against the log of the agonist concentration and fit a sigmoidal dose-response curve to calculate the EC50 value.

Protocol: Intracellular cAMP Measurement Assay

This assay determines if a GPR81 agonist lowers intracellular cAMP levels, confirming its engagement with the Gi signaling pathway.

1. Cell Preparation:

- Use either isolated primary adipocytes (as described above) or a differentiated adipocyte cell line (e.g., 3T3-L1).

- Plate the cells in a suitable format (e.g., 96-well or 384-well plate) and allow them to adhere or equilibrate.

2. cAMP Assay:

- Wash the cells with a physiological buffer (e.g., HBSS).

- Add a phosphodiesterase (PDE) inhibitor such as IBMX (e.g., 0.5 mM) to the buffer to prevent cAMP degradation and incubate for 15-30 minutes.

- Add serial dilutions of the GPR81 agonist to the cells.

- Simultaneously or shortly after, add forskolin (e.g., 5-10 µM) to stimulate adenylyl cyclase and produce a robust cAMP signal that can be inhibited.

- Incubate for 15-30 minutes at 37°C.

3. Cell Lysis and cAMP Detection:

- Lyse the cells using the lysis buffer provided in a commercial cAMP detection kit.

- Measure cAMP levels in the lysate using a competitive immunoassay format, such as HTRF, AlphaScreen, or ELISA, following the manufacturer's protocol. These assays typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.

4. Data Analysis:

- The signal generated is inversely proportional to the amount of cAMP in the cell lysate.

- Generate a standard curve using known concentrations of cAMP.

- Calculate the cAMP concentration in each sample from the standard curve.

- Plot the cAMP concentration against the log of the GPR81 agonist concentration to determine the IC50 for cAMP reduction.

Experimental Workflow Diagram

References

- 1. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]

- 2. Lactate inhibits lipolysis in fat cells through activation of an orphan G-protein-coupled receptor, GPR81 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of GPR81 in lactate-mediated reduction of adipose lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]

GPR81 Signaling Pathways in Cardiovascular Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), is emerging as a significant regulator of cardiovascular function. As the endogenous receptor for lactate, GPR81 is intrinsically linked to cellular metabolism and is now understood to play multifaceted roles in cardiovascular physiology and pathophysiology. This technical guide provides a comprehensive overview of the known GPR81 signaling pathways in cardiovascular tissues, including vascular smooth muscle cells and the myocardium. It details experimental protocols for investigating these pathways and presents key quantitative data from seminal studies. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target GPR81 in the context of cardiovascular disease.

Introduction to GPR81

GPR81 is a Gi protein-coupled receptor, and its activation by its endogenous ligand, lactate, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] While initially characterized in adipocytes for its role in inhibiting lipolysis, recent evidence has firmly established its expression and functional significance in various components of the cardiovascular system, including vascular smooth muscle cells (vSMCs) and cardiac tissue.[3][4][5] Dysregulation of GPR81 signaling has been implicated in several cardiovascular pathologies, including hypertension, vascular remodeling associated with diabetes, and cardiac hypertrophy.[6][7][8]

GPR81 Signaling Pathways in Cardiovascular Tissues

Vascular Smooth Muscle Cells (VSMCs)

In vascular smooth muscle, GPR81 signaling is implicated in the regulation of vascular tone and cellular phenotype.

-

Blood Pressure Regulation: Activation of GPR81 has been shown to induce a pressor effect, leading to an increase in blood pressure.[6][9] This is thought to be mediated, at least in part, by the release of endothelin-1 (ET-1), a potent vasoconstrictor.[10][11] The subsequent activation of endothelin-A receptors on VSMCs leads to vasoconstriction and an increase in renal vascular resistance.[6][10]

-

Phenotypic Switching in Diabetes: Under hyperglycemic conditions, as seen in diabetes, there is an increase in lactate production by VSMCs.[12][13] This lactate then acts in an autocrine/paracrine manner to activate GPR81, promoting a switch of VSMCs from a contractile to a synthetic phenotype.[7][12] This phenotypic change is characterized by increased proliferation, migration, and production of extracellular matrix proteins, contributing to the vascular complications of diabetes.[7][12]

Cardiomyocytes and Cardiac Hypertrophy

The role of GPR81 in cardiomyocytes is an active area of investigation, with current evidence pointing towards its involvement in pathological cardiac hypertrophy.

-

Cardiac Hypertrophy: Studies have shown a correlation between the activation of lactate-GPR81 signaling and the development of cardiac hypertrophy.[8] While the precise downstream effectors are still being elucidated, the canonical Gi-mediated reduction in cAMP is a likely initiating event. This can influence the activity of various downstream signaling molecules and transcription factors known to be involved in the hypertrophic response.

Arterial Function and Endothelial Cells

Emerging research suggests a role for GPR81 in maintaining arterial function, potentially through actions in endothelial cells.

-

Exercise-Induced Improvement in Arterial Function: One proposed pathway suggests that exercise-induced increases in lactate can activate GPR81, leading to the phosphorylation of cAMP-response element-binding protein (CREB).[14] Phosphorylated CREB can then upregulate the expression of endothelial nitric oxide synthase (eNOS), which is crucial for vasodilation and overall arterial health.[14]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Overview of GPR81 signaling pathways in cardiovascular tissues.

Caption: Experimental workflow for investigating VSMC phenotypic switching.

Quantitative Data Summary

| Parameter | Species/Model | Treatment/Condition | Result | Reference |

| Hemodynamics | ||||

| Mean Arterial Pressure | Male Sprague-Dawley Rats | GPR81 Agonist (AZ13415538), 5µmol bolus | Increase of 20.4 ± 1.6 mmHg | [4] |

| Renal Blood Flow | Male Sprague-Dawley Rats | GPR81 Agonist (AZ13415538), 5µmol bolus | Reduction to a nadir of 3.0 ± 0.5 mL/min | [4] |

| Mean Arterial Pressure | Anesthetized Dogs | GPR81 Agonist (AZ2), escalating doses | Dose-dependent increase | [1] |

| Renal Vascular Resistance | Anesthetized Dogs | GPR81 Agonist (AZ2) | Marked increase | [1] |

| Biochemical Parameters | ||||

| Lactate EC50 for GPR81 | In vitro assays | L-lactate | 1.5 - 5 mM | [2] |

| Glycerol Release (Lipolysis) | Primary Rat Adipocytes | GPR81 Agonist (AZ1) | EC50 = 58 nM | [1] |

| Glycerol Release (Lipolysis) | Primary Human Adipocytes | GPR81 Agonist (AZ1) | EC50 = 550 nM | [1] |

| Plasma Free Fatty Acids | Lean Mice | GPR81 Agonist (AZ1), 20 µmol/kg | Significant suppression | [1][15] |

| Gene and Protein Expression | ||||

| GPR81 mRNA and Protein | Contractile VSMCs | High Glucose (25 mM) or Lactate (10 mM) | Significant increase compared to normal glucose (5.5 mM) | [12] |

| MCT1, MCT4, PGC-1α, CD147 | Contractile VSMCs | High Glucose (25 mM) or Lactate (10 mM) | Increased expression | [13] |

| GPR81 Protein | Human Skeletal Muscle | Comparison of fiber types | 2.5-fold higher in type II vs. type I fibers | [2] |

Experimental Protocols

In Vivo Assessment of GPR81 Agonist Effects on Hemodynamics

This protocol is adapted from studies investigating the cardiovascular effects of GPR81 agonists in rodents.[4][10]

5.1.1. Animal Model:

-

Male Sprague-Dawley rats or C57BL/6J mice (wild-type and GPR81 knockout).

-

Animals are anesthetized (e.g., Inactin, 120 mg/kg, intraperitoneally).

5.1.2. Surgical Preparation:

-

A cannula is inserted into the femoral or carotid artery for continuous measurement of mean arterial blood pressure (MAP).

-

For renal blood flow measurement, a Doppler ultrasound probe is placed around the left renal artery.

-

A cannula is inserted into the jugular vein for intravenous administration of the GPR81 agonist.

-

Animals are allowed to stabilize after surgery.

5.1.3. Agonist Administration:

-

A specific GPR81 agonist (e.g., AZ13415538/AZ'5538) or vehicle is administered.

-

Administration can be a bolus injection or a cumulative dose-response infusion. For example, a 5-point cumulative dose-response curve from 0.5µmol to 5µmol.[4]

5.1.4. Data Acquisition and Analysis:

-

MAP and renal blood flow are recorded continuously before, during, and after agonist administration.

-

Data are expressed as change from baseline. For transient effects, the area under or over the curve can be calculated.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significance.

In Vitro Culture of Vascular Smooth Muscle Cells under High Glucose

This protocol is based on the methodology used to study the role of GPR81 in VSMC phenotypic switching.[12]

5.2.1. Cell Culture:

-

Primary vascular smooth muscle cells are isolated from the aortas of mice or rats.

-

Cells are cultured in DMEM containing normal glucose (5.5 mM).

5.2.2. Experimental Treatments:

-

VSMCs are divided into experimental groups:

-

Normal Glucose (NG): 5.5 mM glucose.

-

High Glucose (HG): 25 mM glucose.

-

Lactate: 10 mM lactate in NG medium.

-

-

Cells are cultured in these conditions for a specified period (e.g., 4 days).

5.2.3. Analysis of Phenotypic Changes:

-

Gene and Protein Expression: RNA and protein are extracted from the cells.

-

RT-PCR is used to measure the mRNA levels of GPR81, phenotypic markers (e.g., smooth muscle actin, vimentin), and lactate metabolism-related genes (e.g., MCT1, MCT4).

-

Western blotting is used to measure the protein levels of the same targets.

-

-

Cell Proliferation: Proliferation is assessed using methods such as BrdU incorporation or cell counting.

-

Cell Migration: A Transwell migration assay is performed to evaluate the migratory capacity of the VSMCs.

In Situ Hybridization for GPR81 mRNA Localization

This protocol outline is based on descriptions of GPR81 localization in renal and vascular tissues.[6][16]

5.3.1. Tissue Preparation:

-

Kidneys and aortas are harvested from wild-type and GPR81 knockout mice (as a negative control).

-

Tissues are fixed (e.g., in 4% paraformaldehyde) and embedded in paraffin or frozen for cryosectioning.

5.3.2. Probe Synthesis:

-

A specific RNA probe complementary to the GPR81 mRNA is synthesized and labeled (e.g., with digoxigenin).

5.3.3. Hybridization:

-

Tissue sections are deparaffinized, rehydrated, and permeabilized.

-

The labeled probe is hybridized to the tissue sections overnight.

5.3.4. Detection and Visualization:

-

The hybridized probe is detected using an anti-digoxigenin antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

A colorimetric substrate is added to visualize the location of the mRNA.

-

Sections are counterstained (e.g., with nuclear fast red) and imaged using light microscopy.

Conclusion

The G protein-coupled receptor 81 is a critical metabolic sensor in the cardiovascular system, translating changes in lactate levels into significant physiological responses. The signaling pathways elucidated to date highlight its role in blood pressure regulation, the pathogenesis of diabetic vascular complications, and cardiac hypertrophy. The experimental protocols and quantitative data presented in this guide provide a foundation for further research into the nuanced roles of GPR81. A deeper understanding of these pathways will be instrumental in the development of novel therapeutic strategies for a range of cardiovascular diseases. Further investigation is warranted to fully delineate the downstream effectors of GPR81 in cardiomyocytes and to explore its function in other cardiovascular cell types, such as endothelial cells and fibroblasts.

References

- 1. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Involvement of the metabolic sensor GPR81 in cardiovascular control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High Glucose Levels Promote Switch to Synthetic Vascular Smooth Muscle Cells via Lactate/GPR81 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]

- 10. Endothelin-1 Mediates the Systemic and Renal Hemodynamic Effects of GPR81 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. High Glucose Levels Promote Switch to Synthetic Vascular Smooth Muscle Cells via Lactate/GPR81 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Endogenous vs. Synthetic GPR81 Agonist Pharmacology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacology of the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1). It details the signaling pathways, compares the pharmacological properties of its endogenous and synthetic agonists, and outlines key experimental protocols for its study.

GPR81 Signaling Pathways

GPR81 is a Gi alpha subunit-coupled receptor whose activation modulates downstream second messenger systems.[1][2][3] The signaling consequences of GPR81 activation can be categorized into canonical and non-canonical pathways, depending on the cellular context.

Canonical Gi-Coupled Signaling Pathway

The most well-characterized pathway for GPR81 involves its coupling to the inhibitory G protein, Gi. The endogenous ligand, L-lactate, binds to GPR81, triggering a conformational change that leads to the dissociation of the Gi protein subunits.[1] The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This reduction in cAMP prevents the activation of Protein Kinase A (PKA), which in adipocytes leads to a potent anti-lipolytic effect by preventing the phosphorylation of hormone-sensitive lipase.[3][4]

Caption: Canonical GPR81 signaling cascade via Gi coupling.

Non-Canonical PI3K/Akt Signaling Pathway

In certain cellular environments, such as in breast cancer cells, GPR81 signaling can diverge from the canonical pathway.[2][5] Upon activation, GPR81 has been shown to stimulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[2] Activated Akt can then phosphorylate and activate the transcription factor cAMP-response element binding protein (CREB).[5] This leads to the transcription of pro-angiogenic factors like amphiregulin (AREG), promoting tumor angiogenesis and cell survival.[2][5]

Caption: Non-canonical GPR81 signaling via the PI3K/Akt pathway.

Comparative Agonist Pharmacology

The study of GPR81 has been advanced by the characterization of its endogenous ligand and the development of potent, selective synthetic agonists.

-

Endogenous Agonist (L-Lactate): L-lactate is the physiological agonist for GPR81.[3][6][7] However, it activates the receptor with relatively low potency, typically in the millimolar range (EC50 = 1-5 mM), which corresponds to concentrations achieved during strenuous exercise or in specific microenvironments like tumors.[3][7] This low potency makes it challenging to use as a pharmacological tool for in vivo studies without causing significant metabolic effects.

-

Synthetic Agonists: The limitations of lactate prompted high-throughput screening and chemical optimization efforts to identify novel synthetic agonists with improved potency and selectivity.[4][8][9] These compounds are crucial for elucidating the physiological roles of GPR81 and exploring its therapeutic potential for conditions like dyslipidemia.[4] Several distinct chemical series have been identified, including aminothiazole derivatives, hydroxybenzoic acids, and acyl ureas.[4][9][10]

Quantitative Agonist Data Summary

The following table summarizes the potency (EC50) of the endogenous agonist and representative synthetic agonists for GPR81.

| Agonist | Chemical Class | Potency (EC50) | Species | Reference(s) |

| L-Lactate | Endogenous Carboxylate | 1.5 - 5 mM | Human / Mouse | [3] |

| GPR81 agonist 1 | Aminothiazole | 58 nM | Human | [11] |

| 50 nM | Mouse | [4][11] | ||

| 3,5-Dihydroxybenzoic acid (3,5-DHBA) | Hydroxybenzoic Acid | ~150 µM | Not Specified | [7] |

| 3-Chloro-5-hydroxybenzoic acid | Hydroxybenzoic Acid | ~15 µM | Not Specified | [7][10] |

| AZ1 | Not Disclosed | Not Disclosed | Mouse | [12] |

| AZ'5538 | Not Disclosed | Not Disclosed | Mouse | [7] |

Key Experimental Protocols

Characterizing the interaction of novel compounds with GPR81 requires a suite of robust in vitro assays. Methodologies for three critical experiments are detailed below.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity (Ki) of a test compound for a receptor.[13][14] It measures the ability of an unlabeled compound to compete with a radiolabeled ligand for binding to the receptor.

Principle: A fixed concentration of a high-affinity radioligand is incubated with a source of GPR81 receptor (e.g., cell membranes). Increasing concentrations of an unlabeled test compound are added, and the displacement of the radioligand is measured. The concentration of test compound that displaces 50% of the radioligand is the IC50, which can be converted to the binding affinity constant (Ki).

Detailed Methodology:

-

Membrane Preparation: Cells expressing GPR81 are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer. Protein concentration is determined via a BCA or Bradford assay.

-

Assay Setup: The assay is typically performed in a 96-well plate. To each well, add:

-

Receptor membrane preparation.

-

Radioligand (e.g., a tritiated GPR81-specific ligand) at a concentration near its dissociation constant (Kd).

-

Varying concentrations of the unlabeled test compound (competitor).

-

Control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

-

Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[15]

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.[13][15]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Detection: Scintillation fluid is added to the dried filters, and the radioactivity is quantified using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay measures the functional consequence of GPR81 activation by quantifying changes in intracellular cAMP, confirming the receptor's coupling to Gi.

Principle: GPR81 agonists inhibit adenylyl cyclase, leading to a decrease in cAMP. To measure this decrease, cells are first stimulated with an agent like forskolin to elevate basal cAMP levels. The ability of a GPR81 agonist to reduce this forskolin-stimulated cAMP production is then quantified.[16][17]

Detailed Methodology:

-

Cell Culture: HEK293 or CHO cells stably expressing GPR81 are seeded into 384-well plates and cultured overnight.

-

Compound Preparation: Prepare serial dilutions of the test agonist.

-

Agonist Pre-incubation: The cell culture medium is removed, and cells are incubated with the test agonist in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Forskolin is added to all wells (except negative controls) to stimulate adenylyl cyclase and incubated for a set period (e.g., 30 minutes).

-

Lysis and Detection: Cells are lysed, and the amount of cAMP in the lysate is measured using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[16][18] In these assays, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

-

Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Data are plotted to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) of the agonist are determined.

Caption: Workflow for a Gi-coupled cAMP functional assay.

β-Arrestin Recruitment Assay

This assay measures another key event in GPCR activation: the recruitment of β-arrestin proteins to the intracellular face of the receptor, which is involved in receptor desensitization and signaling.

Principle: The DiscoverX PathHunter assay is a widely used platform based on Enzyme Fragment Complementation (EFC).[19][20] GPR81 is tagged with a small enzyme fragment (ProLink, or PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, or EA). Upon agonist-induced receptor activation, β-arrestin-EA is recruited to GPR81-PK, forcing the complementation of the two fragments into an active β-galactosidase enzyme. This active enzyme then hydrolyzes a substrate to produce a chemiluminescent signal.[19]

Detailed Methodology:

-

Cell Plating: PathHunter cells co-expressing GPR81-PK and β-arrestin-EA are plated in white, opaque 384-well assay plates.[19]

-

Compound Addition: Test agonists are serially diluted and added directly to the cells.

-

Incubation: The plates are incubated at 37°C for a period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Detection: A substrate solution is added to all wells, and the plate is incubated at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

-

Signal Reading: The chemiluminescent signal is read using a plate luminometer.

-

Data Analysis: The signal intensity is directly proportional to the extent of β-arrestin recruitment. The data are analyzed using a sigmoidal dose-response model to calculate the agonist's EC50 and Emax.

Caption: Workflow for a β-arrestin recruitment assay (PathHunter).

Conclusion and Future Directions

The pharmacological landscape of GPR81 is defined by a low-potency endogenous agonist, L-lactate, and a growing arsenal of high-potency synthetic agonists. While lactate is a crucial physiological signal, synthetic agonists provide invaluable tools for probing GPR81 function in vivo without inducing confounding metabolic effects. The data clearly demonstrate a significant potency gap, with synthetic compounds achieving nanomolar activity compared to the millimolar requirements of lactate.

Future research will likely focus on developing GPR81 modulators with even more refined properties. This includes the pursuit of biased agonists that selectively activate either the Gi or β-arrestin pathways, potentially separating desired therapeutic effects (e.g., anti-lipolysis) from adverse effects. Furthermore, the discovery of positive or negative allosteric modulators (PAMs or NAMs) could offer a more nuanced approach to controlling GPR81 signaling by modulating the receptor's response to endogenous lactate.[21][22] These advanced pharmacological tools will be critical for fully validating GPR81 as a therapeutic target for metabolic and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. G-protein-coupled receptor 81 promotes a malignant phenotype in breast cancer through angiogenic factor secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Pharmacological Properties of Silicon-Containing GPR81 and GPR109A Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of novel GPR81 agonist lead series for target biology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. abmole.com [abmole.com]

- 12. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. resources.revvity.com [resources.revvity.com]

- 19. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]

- 22. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of GPR81 Agonist 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the G-protein coupled receptor 81 (GPR81) agonist, 3-chloro-5-hydroxybenzoic acid, referred to as compound 2 in seminal research. This document outlines the quantitative data for compound 2 and its analogs, details the experimental methodologies, and visualizes key pathways and workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction

GPR81, also known as Hydroxycarboxylic Acid Receptor 1 (HCA1), is a Gi-coupled receptor primarily expressed in adipocytes. Its endogenous ligand is lactate. Activation of GPR81 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism is implicated in the regulation of lipolysis, making GPR81 an attractive therapeutic target for metabolic diseases such as dyslipidemia and type 2 diabetes. The development of potent and selective GPR81 agonists is a key objective in harnessing its therapeutic potential. This guide focuses on the SAR of a specific and selective GPR81 agonist, 3-chloro-5-hydroxybenzoic acid (compound 2 ), to elucidate the chemical features crucial for its activity.

GPR81 Signaling Pathway

The activation of GPR81 by an agonist initiates a signaling cascade that results in the inhibition of lipolysis in adipocytes. The pathway is initiated by the binding of the agonist to the GPR81 receptor, which is coupled to an inhibitory G-protein (Gi). This leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP. The subsequent decrease in cAMP levels leads to the dephosphorylation of hormone-sensitive lipase (HSL), which in turn reduces the hydrolysis of triglycerides into free fatty acids and glycerol.

Structure-Activity Relationship of 3-chloro-5-hydroxybenzoic acid (Compound 2) and Analogs

The SAR studies around the 3-hydroxybenzoic acid scaffold revealed critical structural requirements for GPR81 agonism and selectivity over the related GPR109a receptor. The lead compound, 3-hydroxybenzoic acid (1 ), was identified as a weak dual agonist. Subsequent modifications led to the discovery of 3-chloro-5-hydroxybenzoic acid (2 ) as a potent and selective GPR81 agonist[1][2].

Quantitative Data Summary

The following table summarizes the in vitro activity (EC50) of 3-chloro-5-hydroxybenzoic acid (2 ) and its key analogs at the human GPR81 receptor, as determined by a [³⁵S]GTPγS binding assay.

| Compound ID | R¹ | R² | GPR81 EC₅₀ (µM) | GPR109a EC₅₀ (µM) |

| 1 | H | H | 100 ± 20 | 100 ± 30 |

| 2 | Cl | H | 16 ± 9 | >1000 |

| 4 | OH | H | 30 ± 15 | >1000 |

| 8 | CH₃ | H | 42 ± 16 | >1000 |

| 13 | Br | H | 129 ± 26 | >1000 |

| 14 | F | H | 38 ± 1 | >1000 |

| Benzoic Acid | H | - | >1000 | >1000 |

| Salicylic Acid | - | OH (at C2) | >1000 | >1000 |

Data sourced from Dvorak et al., ACS Med Chem Lett. 2012.[1][2]

Key SAR Insights

The data reveals several key structural features that govern the agonist activity at GPR81:

-

3-Hydroxyl Group is Essential: The presence of a hydroxyl group at the 3-position of the benzoic acid is critical for GPR81 activity. Removal of this group (benzoic acid) or relocation to the 2- or 4-position results in a loss of activity[1].

-

Substitution at the 5-Position Enhances Potency and Selectivity: The introduction of a second substituent at the 5-position generally enhances potency and confers selectivity over GPR109a.

-

Halogen Substitution is Favorable: Halogen substitution at the 5-position is well-tolerated, with chlorine (2 ) providing the best potency among the halogens tested (Cl > F > Br)[1].

-

Hydrophobic and Bulky Groups at the 5-Position are Detrimental: Larger hydrophobic groups, such as tert-butyl and phenyl, at the 5-position lead to a loss of potency.

-

Carboxylic Acid is Crucial: Replacement of the carboxylic acid moiety with other acidic isosteres, such as tetrazoles, was not successful and resulted in inactive compounds[1].

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to the receptor.

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing human GPR81 are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Assay Buffer: The assay is performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂ at pH 7.4.

-

Reaction Mixture: Membranes (10-20 µg of protein) are incubated with the test compound, 0.1 nM [³⁵S]GTPγS, and 3 µM GDP in the assay buffer.

-

Incubation: The reaction mixture is incubated at 30°C for 30 minutes.

-

Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free [³⁵S]GTPγS.

-

Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: Data are analyzed using a non-linear regression to determine the EC₅₀ values.

In Vivo Lipolysis Study in Mice

This study evaluates the ability of the GPR81 agonist to reduce free fatty acid (FFA) levels in vivo.

-

Animals: Male C57BL/6 mice are used for the study.

-

Dosing: Compound 2 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses (e.g., 10, 30, 100 mg/kg).

-

Blood Sampling: Blood samples are collected via retro-orbital bleeding at specified time points post-dosing (e.g., 0, 1, 2, 4 hours).

-

FFA Measurement: Plasma is separated, and FFA levels are determined using a commercially available enzymatic colorimetric assay kit.

-

Data Analysis: The percentage reduction in FFA levels compared to the vehicle-treated control group is calculated for each dose and time point.

Workflow for SAR Study of GPR81 Agonist 2

The process of identifying and optimizing GPR81 agonist 2 followed a structured workflow, from initial screening to in vivo validation.

Logical Relationship of SAR Findings

The SAR of the 3-hydroxybenzoic acid series can be summarized by a logical flow that guided the optimization process.

Conclusion

The structure-activity relationship studies of the 3-hydroxybenzoic acid series have successfully identified 3-chloro-5-hydroxybenzoic acid (compound 2 ) as a potent and selective GPR81 agonist. The key findings underscore the importance of the 3-hydroxyl and carboxylic acid functionalities, and the beneficial effect of a 5-chloro substituent for enhancing potency and achieving selectivity over GPR109a. Compound 2 demonstrated favorable in vivo efficacy in reducing free fatty acid levels in a mouse model, validating the therapeutic concept of targeting GPR81 for metabolic disorders[1]. This technical guide provides a foundational understanding of the SAR for this important class of GPR81 agonists, which can inform the design of future novel therapeutics targeting this receptor.

References

GPR81 Expression and Localization in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), is emerging as a critical player in the central nervous system (CNS). Initially characterized in adipose tissue, its expression and functional significance in the brain are now areas of intense investigation. As the endogenous receptor for lactate, GPR81 is uniquely positioned at the intersection of metabolism, neuronal signaling, and vascular function within the CNS. This technical guide provides a comprehensive overview of GPR81 expression, localization, and signaling pathways in the brain. It includes a compilation of quantitative data, detailed experimental protocols for studying this receptor, and visual representations of its signaling cascades and common experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals targeting GPR81 in the context of neurological and metabolic disorders.

GPR81 Expression in the Central Nervous System

GPR81 is expressed in various regions of the mammalian brain, including the cerebral cortex, hippocampus, and cerebellum.[1][2] Its expression is not limited to a single cell type; evidence points to its presence in neurons, astrocytes, and endothelial cells that constitute the blood-brain barrier.[2][3] However, studies indicate a predominant expression in the neurons of the cerebral cortex and hippocampus.[1]

Quantitative mRNA Expression Data

Quantitative reverse transcription PCR (qRT-PCR) has been employed to determine the relative abundance of GPR81 mRNA in different brain regions. The following tables summarize key findings from murine studies.

Table 1: Relative GPR81 mRNA Expression in Adult Mouse Brain Regions

| Brain Region | Relative Expression Level (Normalized to Cerebellum) | Reference |

| Cerebellum | 1.0 | [4] |

| Hippocampus | ~1.0 | [4] |

| Cerebral Cortex | ~0.4 | [4] |

| Omental Adipose Tissue (for comparison) | ~140.0 | [4] |

Table 2: Ontogenic GPR81 mRNA and Protein Expression in Mouse Brain

| Postnatal Day | Relative GPR81 mRNA Expression (Fold change from P5) | Relative GPR81 Protein Expression (Fold change from P5) | Reference |

| P5 | 1.0 | 1.0 | [1] |

| P7 | ~1.5 | ~1.8 | [1] |

| P9 | ~2.0 | ~2.5 | [1] |

| P11 | ~1.8 | ~2.2 | [1] |

| P15 | ~1.6 | ~2.0 | [1] |

GPR81 Localization in the Central Nervous System

The subcellular localization of GPR81 provides crucial insights into its function. Immunostaining and electron microscopy studies have revealed a specific distribution pattern within the CNS.

-

Synaptic Localization: GPR81 is highly concentrated at the postsynaptic membranes of excitatory synapses.[2] This strategic positioning suggests a role in modulating synaptic transmission and plasticity in response to lactate levels.

-

Vesicular Localization: The receptor is also found on subplasmalemmal vesicular organelles within neurons, which may indicate a mechanism for receptor trafficking to and from the plasma membrane, allowing for dynamic regulation of its surface expression.[2]

-

Blood-Brain Barrier: A significant enrichment of GPR81 is observed at the blood-brain barrier, on both luminal and abluminal membranes of endothelial cells, as well as on pericyte-like cells.[2] This localization points to a role in sensing and responding to circulating lactate levels, potentially influencing cerebral blood flow and nutrient transport.

GPR81 Signaling in the Central Nervous System

GPR81 is a Gi/o-coupled G protein-coupled receptor (GPCR).[5] Its activation by its endogenous ligand, L-lactate, initiates a cascade of intracellular events that ultimately modulate neuronal function.

Canonical Gi-Mediated Pathway

The primary and most well-characterized signaling pathway for GPR81 involves the inhibition of adenylyl cyclase.

Caption: Canonical GPR81 signaling pathway.

Upon lactate binding, GPR81 activates the associated inhibitory G protein (Gi/o). The α subunit of the Gi/o protein then inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[5] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state of various downstream targets, ultimately leading to a dampening of neuronal excitation.

Non-Canonical Signaling Pathways

Recent evidence suggests that GPR81 may also signal through alternative pathways, including the activation of Protein Kinase C (PKC) and pathways involving PI3K/Akt.[6] These non-canonical pathways may contribute to the diverse functions of GPR81 in the CNS, such as the regulation of angiogenesis and cell survival.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying GPR81 expression and localization in the CNS.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a sensitive method for quantifying GPR81 mRNA levels in brain tissue.

Table 3: Recommended Reagents and Conditions for Mouse GPR81 qPCR

| Component | Recommendation | Reference |

| Target Gene (Mouse) | Hcar1 (Gpr81) | [3] |

| TaqMan® Gene Expression Assay | Mm00558586_s1 (Applied Biosystems) | [3] |

| Endogenous Control | Gapdh | [3] |

| TaqMan® Gene Expression Assay (Control) | Mm99999915_g1 (Applied Biosystems) | [3] |

| RNA Isolation | Trizol or column-based kits (e.g., RNeasy Mini Kit, Qiagen) | [1][3] |

| cDNA Synthesis | High-Capacity RNA-to-cDNA Kit (Applied Biosystems) or similar | [3] |

| PCR Master Mix | TaqMan® Gene Expression Master Mix (Applied Biosystems) | [3] |

| Thermal Cycling Conditions | Standard conditions as per manufacturer's protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min) | [1][3] |

| Data Analysis | Comparative CT (ΔΔCT) method | [1] |

Immunohistochemistry (IHC)

IHC is used to visualize the localization of GPR81 protein within the cellular and subcellular structures of the brain.

Table 4: Recommended Protocol for GPR81 IHC in Mouse Brain

| Step | Description | Reference |

| Tissue Preparation | Transcardial perfusion with 4% paraformaldehyde (PFA) in PBS. Post-fixation in 4% PFA. Cryoprotection in graded sucrose solutions. | [1] |

| Sectioning | 12-40 µm thick sections using a cryostat or vibratome. | [1] |

| Antigen Retrieval | Optional, but can improve signal. Heat-induced epitope retrieval (HIER) in citrate buffer (pH 6.0) is a common method. | |

| Blocking | Incubation in a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature. | [1] |

| Primary Antibody | Rabbit anti-GPR81 (e.g., Sigma-Aldrich, Cat# SAB1300790) diluted 1:500 in blocking solution. Incubate overnight at 4°C. | [1][6] |

| Secondary Antibody | Fluorophore-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor 488) diluted in blocking solution. Incubate for 1-2 hours at room temperature. | [1] |

| Counterstaining | DAPI for nuclear staining. Co-staining with cell-type specific markers (e.g., NeuN for neurons, GFAP for astrocytes) can be performed. | [1] |

| Mounting and Imaging | Mount coverslips with an anti-fade mounting medium. Image using a confocal microscope. | [1] |

In Situ Hybridization (ISH)

ISH allows for the visualization of GPR81 mRNA expression within intact brain tissue, providing spatial context to gene expression data.

Protocol Outline:

-

Probe Design and Synthesis: Design antisense RNA probes complementary to the GPR81 mRNA sequence. Probes are typically labeled with digoxigenin (DIG) or biotin for non-radioactive detection.

-

Tissue Preparation: Similar to IHC, with an emphasis on preserving RNA integrity (e.g., using RNase-free solutions).

-

Hybridization: Incubate tissue sections with the labeled probe overnight at an optimized temperature (e.g., 65°C) in a hybridization buffer.

-

Washing: Perform stringent washes to remove non-specifically bound probe.

-

Detection: Use an antibody conjugated to an enzyme (e.g., alkaline phosphatase-conjugated anti-DIG antibody) that recognizes the probe label.

-

Signal Visualization: Add a chromogenic substrate (e.g., NBT/BCIP) that is converted by the enzyme into a colored precipitate, revealing the location of the mRNA.

Experimental and Logical Workflows

The study of GPR81 in the CNS typically follows a logical progression from establishing its presence to elucidating its function.

Caption: A typical experimental workflow for investigating GPR81 in the CNS.

Conclusion

GPR81 is a multifaceted receptor in the central nervous system, acting as a key sensor of the metabolic state and a modulator of neuronal activity. Its specific expression patterns and subcellular localization underscore its potential as a therapeutic target for a range of neurological conditions. The methodologies and data presented in this guide offer a robust framework for researchers and drug development professionals to further explore the intricate roles of GPR81 in brain health and disease. As our understanding of the lactate-GPR81 axis in the CNS deepens, so too will the opportunities for innovative therapeutic interventions.

References

- 1. Neuronal GPR81 regulates developmental brain angiogenesis and promotes brain recovery after a hypoxic ischemic insult - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. History and Function of the Lactate Receptor GPR81/HCAR1 in the Brain: A Putative Therapeutic Target for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development - PMC [pmc.ncbi.nlm.nih.gov]

Lactate as a Signaling Molecule Through GPR81: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of lactate's role as a signaling molecule mediated by the G protein-coupled receptor 81 (GPR81). It covers the core signaling pathways, physiological and pathological implications, quantitative data on ligand interactions, and detailed protocols for key experimental assays.

Introduction to Lactate Signaling via GPR81

Historically considered a metabolic waste product of anaerobic glycolysis, lactate is now recognized as a crucial signaling molecule, or "lactormone," with diverse physiological and pathological functions.[1] One of the key mediators of lactate's extracellular signaling is the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).[2] GPR81 is a class A GPCR that is highly expressed in adipose tissue, with lower levels of expression in various other tissues including the brain, liver, kidney, and skeletal muscle.[3] Lactate is the only known endogenous ligand for GPR81, activating it within a physiological concentration range of 1-20 mM.[2][4] This activation initiates a cascade of intracellular events that modulate cellular function, playing significant roles in metabolic regulation, cancer biology, and inflammation. This guide delves into the molecular mechanisms of GPR81 signaling and provides practical guidance for its investigation.

GPR81 Signaling Pathways

GPR81 canonically signals through the Gi/o family of G proteins. Upon lactate binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi and Gβγ subunits. These subunits then modulate the activity of downstream effectors.

Canonical Gi-Coupled Pathway: Inhibition of Adenylyl Cyclase

The primary and most well-characterized signaling pathway for GPR81 involves the inhibition of adenylyl cyclase by the activated Gαi subunit. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] The reduction in cAMP levels results in decreased activity of protein kinase A (PKA), a key downstream effector.[4] This pathway is fundamental to many of lactate's physiological effects, most notably the inhibition of lipolysis in adipocytes.[4]

Non-Canonical Signaling Pathways

In addition to the canonical Gi-cAMP pathway, GPR81 activation has been linked to other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2), and the PI3K/Akt pathway.[2] These pathways are often initiated by the Gβγ subunit or through crosstalk with other signaling networks and are implicated in the diverse roles of GPR81 in cell proliferation, survival, and migration, particularly in the context of cancer.[6]

Physiological and Pathological Roles of Lactate-GPR81 Signaling

The lactate-GPR81 signaling axis is involved in a wide array of physiological and pathological processes.

-

Metabolic Regulation: In adipocytes, lactate-mediated activation of GPR81 inhibits hormone-sensitive lipase (HSL), thereby reducing the breakdown of triglycerides and the release of free fatty acids into circulation. This creates a negative feedback loop where a product of glucose metabolism (lactate) signals to conserve stored fat.[4]

-

Cancer Biology: In the tumor microenvironment, high levels of lactate produced by cancer cells through the Warburg effect can act in an autocrine or paracrine manner to stimulate GPR81.[6] This can promote cancer cell proliferation, migration, angiogenesis, and immune evasion.[6] GPR81 has been shown to be upregulated in various cancers, including breast, pancreatic, and colon cancer.[7][8]

-

Inflammation and Immunology: GPR81 signaling has demonstrated anti-inflammatory effects. For instance, it can suppress inflammation in the colon by modulating the function of dendritic cells and macrophages, leading to an increase in regulatory T cells.[9]

-

Neuroprotection: In the brain, GPR81 is expressed in neurons and its activation by lactate has been suggested to be neuroprotective, particularly in the context of ischemic injury.[5]

Quantitative Data on GPR81 Ligand Interactions and Signaling

The following tables summarize key quantitative data related to GPR81 activation and downstream signaling.

Table 1: Ligand Affinities and Potencies at GPR81

| Ligand | Assay Type | Cell/Tissue System | EC50 / IC50 / Ki | Reference(s) |

| L-Lactate | cAMP Inhibition | Recombinant CHO cells | ~1.5 - 5 mM | [3] |

| L-Lactate | [35S]GTPγS Binding | Recombinant CHO cells | ~5 mM | [10] |

| 3,5-dihydroxybenzoic acid (3,5-DHBA) | cAMP Inhibition | Recombinant CHO cells | ~150 µM | [2] |

| 3-Chloro-5-hydroxybenzoic acid (CHBA) | Lipolysis Inhibition | Rat Adipocytes | EC50 ~58 nM | [11] |

| AZD5538 | Lipolysis Inhibition | Human Adipocytes | EC50 ~550 nM | [11] |

| 3-hydroxy-butyrate (3-OBA) (Antagonist) | OGD-induced cell death | N2A cells | Protective at µM concentrations | [5] |

Table 2: Quantitative Effects on Downstream Signaling

| Stimulus | Downstream Event | Cell/Tissue System | Quantitative Change | Reference(s) |

| Lactate (10 mM) | CREBSer133 Phosphorylation | Human Skeletal Muscle | ~30% reduction post-exercise | [12] |

| GPR81 Agonist (CHBA) | ERK1/2 Phosphorylation | Mouse Skeletal Muscle | Significant increase | [13] |

| GPR81 Knockdown | Tumor Volume | MDA-MB-231 Xenografts | Over 50% reduction | [7] |

| Lactate (10 mM) | HIF-1α Protein Levels | B16-F10 and Hepa1-6 cells | Upregulation, reversed by GPR81 siRNA | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate lactate-GPR81 signaling.

cAMP Accumulation Assay

This assay measures the ability of GPR81 activation to inhibit adenylyl cyclase and reduce intracellular cAMP levels, typically in response to a stimulator like forskolin.

Materials:

-

Cells expressing GPR81 (e.g., CHO-K1 or HEK293 cells)

-

Culture medium (e.g., DMEM/F12)

-

Forskolin

-

Lactate or other GPR81 agonists/antagonists

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

96- or 384-well plates

Procedure:

-

Cell Seeding: Seed GPR81-expressing cells in 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

-

Serum Starvation: On the day of the assay, replace the culture medium with serum-free medium and incubate for at least 1 hour to reduce basal signaling.

-

Compound Preparation: Prepare serial dilutions of lactate or test compounds in stimulation buffer provided with the cAMP assay kit.

-

Agonist/Antagonist Treatment: Add the prepared compounds to the cells. For antagonist testing, pre-incubate with the antagonist before adding the agonist.

-

Stimulation: Add a sub-maximal concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. Incubate for the time recommended by the assay kit manufacturer (typically 15-30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value. For antagonists, calculate the IC50.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.[10][15]

Materials:

-

Cell membranes prepared from cells or tissues expressing GPR81

-

[35S]GTPγS (radiolabeled)

-

GDP

-

Lactate or other GPR81 agonists

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

Scintillation vials and scintillation fluid

-

Glass fiber filter mats and a cell harvester

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, GDP (to a final concentration of ~10-100 µM), and varying concentrations of the agonist.

-

Initiate Reaction: Add the cell membranes and [35S]GTPγS (to a final concentration of ~0.1-1 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound [35S]GTPγS.

-

Quantification: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot the specific binding against the agonist concentration to determine EC50 and Emax values.

ERK1/2 Phosphorylation Western Blot

This assay assesses the activation of the MAPK/ERK pathway downstream of GPR81 by detecting the phosphorylation of ERK1/2.[3]

Materials:

-

Cells expressing GPR81

-

Lactate or other GPR81 agonists

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Stimulation: Culture GPR81-expressing cells to ~80-90% confluency. Serum-starve the cells for at least 4 hours. Treat the cells with lactate or other agonists for various time points (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK to total-ERK.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a novel compound targeting GPR81.

References

- 1. The role of GRP81 lactate receptor in synaptic transmission regulation: does it enhance endocytosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Inhibition of G Protein‐Coupled Receptor 81 (GPR81) Protects Against Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lactate receptor GPR81 drives breast cancer growth and invasiveness through regulation of ECM properties and Notch ligand DLL4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell surface lactate receptor GPR81 is crucial for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. revvity.com [revvity.com]

- 14. researchgate.net [researchgate.net]

- 15. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

Identification of GPR81 as a therapeutic target for dyslipidemia

GPR81: A Viable Therapeutic Target for Dyslipidemia Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), as a promising therapeutic target for the treatment of dyslipidemia. The document details the receptor's signaling pathway, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for its investigation, and presents a logical workflow for agonist discovery.

GPR81 is a Gi-protein coupled receptor predominantly expressed in adipocytes.[1][2] Its endogenous ligand is lactate, which activates the receptor within a physiological concentration range of 1-20 mM.[3] The activation of GPR81 in fat cells initiates a signaling cascade that results in the inhibition of lipolysis, the process of breaking down stored triglycerides into free fatty acids (FFAs) and glycerol.[3][4] By reducing the release of FFAs from adipose tissue into the bloodstream, targeting GPR81 presents a compelling strategy for managing dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.[5][6]

Data Presentation

The following tables summarize key quantitative data related to GPR81 expression and the potency of its agonists.

Table 1: GPR81 Tissue Expression Profile

| Tissue | Relative mRNA Expression Level | Notes |

| Adipose Tissue (Omental) | ~140-fold higher than Cerebellum | Predominant site of expression.[7] |

| Adipose Tissue | ~10-fold higher than Skeletal Muscle | Significant difference in transcript levels.[8] |

| Skeletal Muscle | ~10% of Adipose Tissue levels | Lower but detectable expression.[8] |

| Liver, Kidney | Limited expression | Transcripts have been detected.[1][2] |

| Brain (Cerebellum, Hippocampus) | Baseline for comparison | Lower expression compared to adipose tissue.[7] |

Table 2: Potency and Efficacy of GPR81 Agonists

| Agonist | Type | Potency (EC50) | In Vivo Efficacy (Mouse Models) | Citation(s) |

| L-Lactate | Endogenous | 1.5 - 5.0 mM | Reduces circulating FFAs. | [4][9] |

| 3,5-dihydroxybenzoic acid (3,5-DHBA) | Synthetic | 300 µM (effective concentration) | Used to probe GPR81 function in vitro and in vivo. | [10] |

| 3-chloro-5-hydroxybenzoic acid | Synthetic | Not specified | Exhibits selective GPR81 agonism and in vivo antilipolytic effects. | [11] |

| Aminothiazole Derivative | Synthetic | ~50 nM | Suppresses lipolysis in mice without causing flushing. | [6] |

| AZ1 | Synthetic | Not specified | Dose-dependent suppression of plasma FFAs at 5 and 20 µmol/kg (p.o.). | [12][13] |

| AZ2 | Synthetic | Not specified | Suppresses plasma FFAs at 50 µmol/kg (p.o.). | [12][13] |

Signaling Pathway and Experimental Workflows

Visual representations of the GPR81 signaling cascade and a typical drug discovery workflow are provided below using the Graphviz DOT language, adhering to the specified design constraints.

Caption: GPR81 signaling pathway inhibiting lipolysis in adipocytes.

Caption: Experimental workflow for GPR81 agonist discovery and validation.

Experimental Protocols

Detailed methodologies for key experiments are provided to guide researchers in the study of GPR81.

Protocol 1: In Vitro Lipolysis Assay in Differentiated 3T3-L1 Adipocytes

This protocol measures the ability of a test compound to inhibit stimulated lipolysis in cultured fat cells.

-

Cell Culture and Differentiation:

-

Culture murine 3T3-L1 preadipocytes in DMEM with 10% calf serum until confluent.[14]

-

Induce differentiation two days post-confluence by switching to DMEM with 10% Fetal Bovine Serum (FBS) supplemented with a differentiation cocktail, typically containing dexamethasone (e.g., 1 µM), isobutylmethylxanthine (IBMX, e.g., 0.5 mM), and insulin (e.g., 10 µg/ml).[15]

-

After 48 hours, replace the medium with DMEM containing 10% FBS and insulin for another 48 hours. Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every two days until lipid droplets are clearly visible (typically 7-10 days post-induction).[14][15]

-

-

Lipolysis Assay:

-

Wash the differentiated 3T3-L1 adipocytes (e.g., in a 96-well plate) twice with a wash buffer (e.g., PBS or Krebs-Ringer bicarbonate buffer).[16]

-

Add assay buffer containing 2% fatty acid-free Bovine Serum Albumin (BSA) and the test compounds at various concentrations. Include a vehicle control.

-

To stimulate lipolysis, add a β-adrenergic agonist such as isoproterenol (final concentration ~100 nM) to all wells except for the basal control.[16]

-

Incubate the plate at 37°C for 1-3 hours.

-

Collect the media (supernatant) from each well for analysis.

-

-

Quantification of Lipolysis Products:

-

Measure the concentration of glycerol released into the media using a commercial colorimetric or fluorometric glycerol assay kit. The color intensity, typically measured at 570 nm, is directly proportional to the amount of glycerol.[16]

-

Alternatively, measure the concentration of released FFAs using a specific non-esterified fatty acid (NEFA) assay kit.[14]

-

Construct a standard curve using known concentrations of glycerol or a fatty acid standard to quantify the results.

-

Protocol 2: Gi-Coupled cAMP Accumulation Assay

This assay determines if a test compound activates GPR81 by measuring the inhibition of intracellular cyclic AMP (cAMP).

-

Cell Preparation:

-

Use a cell line stably or transiently expressing the human GPR81 receptor (e.g., CHO or HEK293 cells).

-

Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

-

cAMP Assay Procedure:

-

Wash the cells and replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Add the test compounds at various concentrations.

-

To induce cAMP production, stimulate the cells with forskolin, an adenylyl cyclase activator. The goal is to find a forskolin concentration that produces a robust but submaximal cAMP signal.[17]

-

Incubate for a specified period (e.g., 30 minutes) at room temperature.[17]

-

-

cAMP Detection:

-

Lyse the cells and measure intracellular cAMP levels using a commercial homogeneous time-resolved fluorescence (HTRF) or AlphaScreen-based cAMP assay kit.[17][18][19]

-

These assays are competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[20]

-

A high level of cellular cAMP (low GPR81 activation) results in a low signal, whereas a low level of cellular cAMP (high GPR81 activation) results in a high signal.[18]

-

Calculate the IC50 value for the test compound, representing the concentration that causes 50% inhibition of the forskolin-induced cAMP accumulation.

-

Protocol 3: In Vivo Measurement of Plasma Free Fatty Acids (FFAs)

This protocol assesses the in vivo efficacy of a GPR81 agonist in a rodent model.

-

Animal Model:

-

Compound Administration:

-

Administer the test compound or vehicle control via a suitable route, such as oral gavage (p.o.) or intraperitoneal (i.p.) injection. Doses should be based on prior pharmacokinetic studies.

-

-

Sample Collection and Analysis:

-

At a predetermined time point after administration (e.g., 60 minutes), collect blood samples via tail vein or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood to separate the plasma.

-

Measure the concentration of FFAs in the plasma using a commercial enzymatic colorimetric assay kit.[5]

-

-

Data Interpretation:

-

Compare the plasma FFA levels in the compound-treated group to the vehicle-treated group in wild-type mice. A significant reduction indicates an anti-lipolytic effect.

-

Confirm that the effect is GPR81-mediated by demonstrating a lack of FFA suppression in GPR81 KO mice treated with the same compound.[12][13]

-

Protocol 4: High-Throughput Screening (HTS) for GPR81 Agonists

This outlines the general steps for screening large compound libraries to identify novel GPR81 activators.

-

Assay Development and Miniaturization:

-

Develop a robust and reproducible primary assay, typically a cell-based cAMP assay (as described in Protocol 2), in a 384- or 1536-well plate format.[21]

-

Optimize assay parameters such as cell number, forskolin concentration, and incubation times to achieve a stable signal with a high signal-to-background ratio.

-

-

Pilot Screen and Validation:

-

Full-Scale HTS:

-

Screen the entire compound library at a single concentration (e.g., 10 µM).[22]

-

Identify "hits" as compounds that modulate the signal above a certain threshold (e.g., >3 standard deviations from the mean of the negative controls).

-

-

Hit Confirmation and Triage:

-

Re-test the primary hits to confirm their activity.

-

Perform dose-response curves to determine the potency (EC50 or IC50) of the confirmed hits.

-

Conduct counter-screens to eliminate compounds that interfere with the assay technology (e.g., fluorescent compounds) or act non-specifically.

-

Prioritize hits based on potency, efficacy, and chemical tractability for further development in secondary assays like the adipocyte lipolysis assay.[21]

-

References

- 1. Lactate and the GPR81 receptor in metabolic regulation: implications for adipose tissue function and fatty acid utilisation by muscle during exercise | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. zen-bio.com [zen-bio.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Plasma Free Fatty Acid Carrier Proteins in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]

- 14. MEASUREMENT OF LIPOLYSIS PRODUCTS SECRETED BY 3T3-L1 ADIPOCYTES USING MICROFLUIDICS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of lipoic acid on lipolysis in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abcam.com [abcam.com]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. resources.revvity.com [resources.revvity.com]

- 19. resources.revvity.com [resources.revvity.com]

- 20. resources.revvity.com [resources.revvity.com]